

# Spectroscopic Fingerprints: A Comparative Guide to 4-Iodo-2-nitrotoluene and Its Isomers

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## Compound of Interest

Compound Name: 4-Iodo-2-nitrotoluene

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of **4-iodo-2-nitrotoluene** and its related isomers, offering a valuable resource for identification and quality control.

This document details the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **4-iodo-2-nitrotoluene**. For a comprehensive comparison, data for positional isomers of nitrotoluene (2-nitrotoluene and 4-nitrotoluene) are also presented. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **4-iodo-2-nitrotoluene** and its comparator compounds.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (400 MHz, $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
4-Iodo-2-nitrotoluene	8.20	s	-	H-3
	7.73	d	8.1	H-5
	7.01	d	7.9	H-6
	2.47	s	-	-CH <sub>3</sub>
2-Nitrotoluene	7.93	d	8.2	H-3
	7.49	t	7.6	H-5
	7.33	t	7.8	H-4
	7.33	d	7.5	H-6
	2.57	s	-	-CH <sub>3</sub>
4-Nitrotoluene	8.11	d	8.7	H-3, H-5
	7.33	d	8.7	H-2, H-6
	2.46	s	-	-CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (101 MHz, CDCl<sub>3</sub>)**

Compound	Chemical Shift (δ) [ppm]	Assignment
4-Iodo-2-nitrotoluene[1]	141.77	C-1
134.22	C-2 (C-NO <sub>2</sub> )	
133.16	C-4 (C-I)	
(Aromatic CH carbons not explicitly assigned)	-	
89.74	(Likely C-5 or C-6)	
20.10	-CH <sub>3</sub>	
2-Nitrotoluene	149.3	C-2 (C-NO <sub>2</sub> )
133.8	C-1	
132.1	C-4	
127.5	C-5	
124.5	C-6	
124.2	C-3	
20.6	-CH <sub>3</sub>	
4-Nitrotoluene[2]	146.2	C-4 (C-NO <sub>2</sub> )
145.9	C-1	
129.76	C-2, C-6	
123.49	C-3, C-5	
21.57	-CH <sub>3</sub>	

**Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)**

Compound	$\nu$ (NO <sub>2</sub> ) symmetric	$\nu$ (NO <sub>2</sub> ) asymmetric	$\nu$ (C-H) aromatic	$\nu$ (C-H) aliphatic	$\nu$ (C-I)
4-Iodo-2-nitrotoluene	~1350	~1530	~3100-3000	~2950-2850	~600-500
2-Nitrotoluene	~1350	~1525	~3100-3000	~2950-2850	-
4-Nitrotoluene	~1345	~1520	~3100-3000	~2950-2850	-

Note: IR data for **4-Iodo-2-nitrotoluene** is predicted based on characteristic group frequencies as specific experimental data was not found in the search.

**Table 4: Mass Spectrometry Data (GC-MS)**

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
4-Iodo-2-nitrotoluene	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>	263.03	263 (M <sup>+</sup> ), 136 (M-I), 90 (M-I-NO <sub>2</sub> )
2-Nitrotoluene	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14	137 (M <sup>+</sup> ), 120 (M-OH), 91 (M-NO <sub>2</sub> ), 65
4-Nitrotoluene	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14	137 (M <sup>+</sup> ), 107 (M-NO), 91 (M-NO <sub>2</sub> ), 65

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.<sup>[3]</sup> The solution is then transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- Data Acquisition:
  - $^1\text{H}$  NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - $^{13}\text{C}$  NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Key parameters include a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy (Thin Solid Film Method)

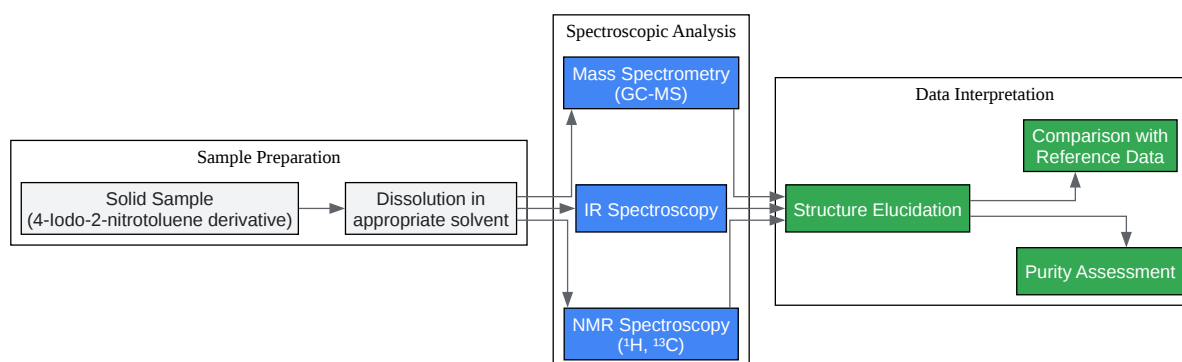
- Sample Preparation: A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[\[1\]](#)
- Film Formation: A drop of the resulting solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[1\]](#)
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or hexane, with a typical concentration of around 10 µg/mL.[4] The solution should be free of particles.[5]
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **GC Conditions:**
  - **Injector:** Splitless injection at a temperature of 250-280°C.
  - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
  - **Oven Temperature Program:** An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.
- **MS Conditions:**
  - **Ionization:** Electron ionization (EI) at 70 eV.
  - **Mass Analyzer:** Quadrupole or ion trap.
  - **Scan Range:** m/z 40-400.
- **Data Analysis:** The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.

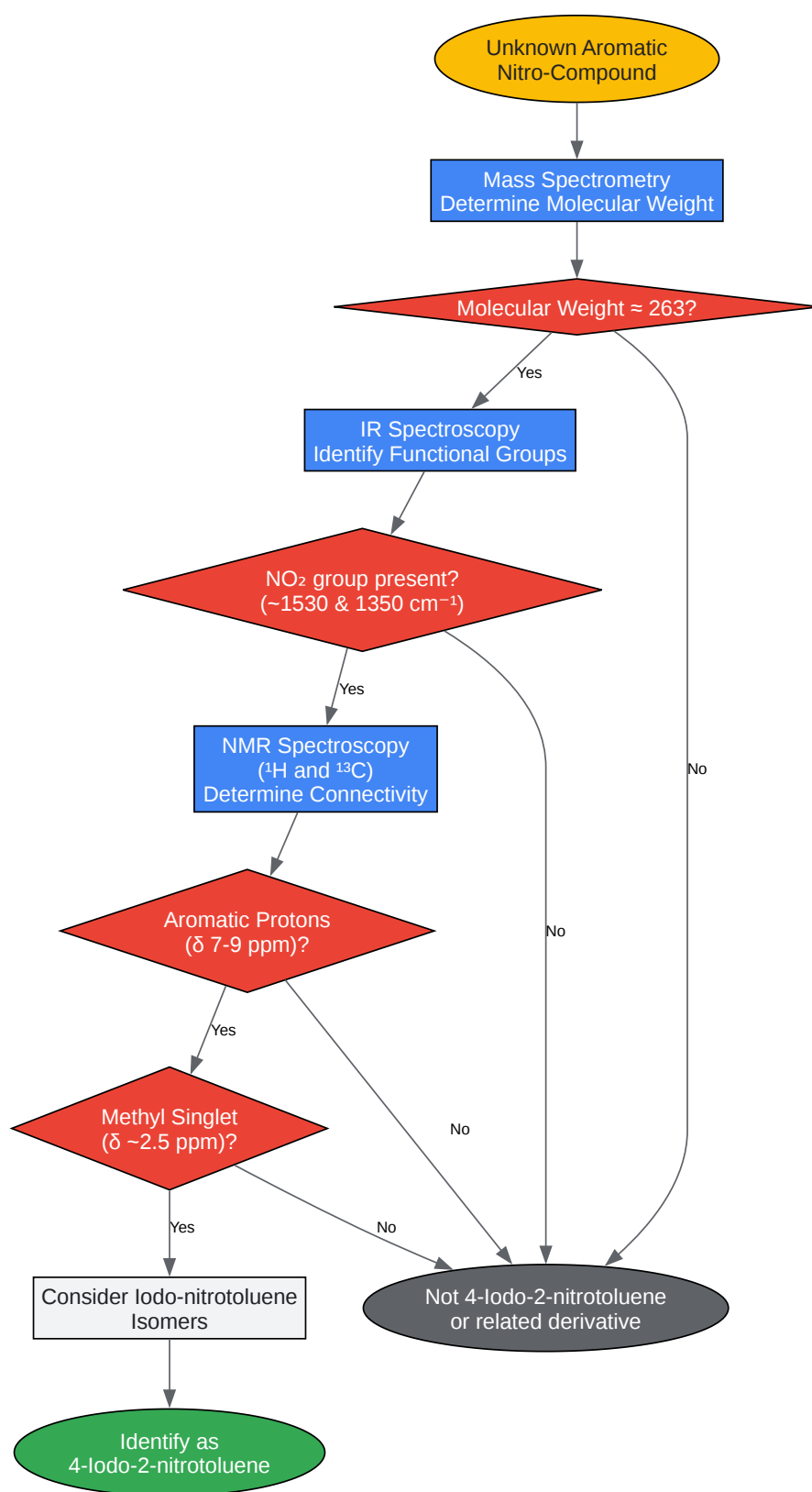
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and a logical pathway for compound identification.



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Caption: General workflow for the spectroscopic characterization of a solid organic compound.



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Caption: Logical pathway for the identification of **4-iodo-2-nitrotoluene** using spectroscopic data.

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